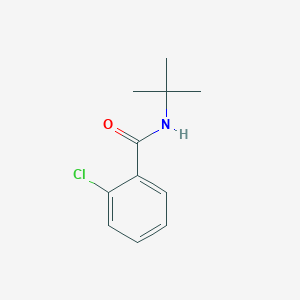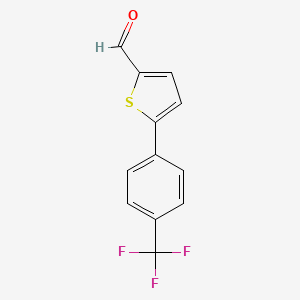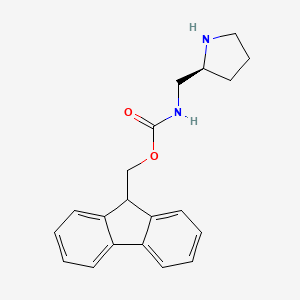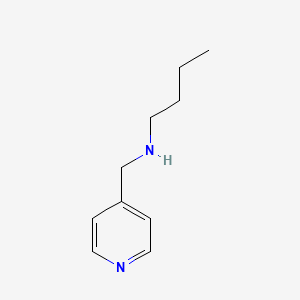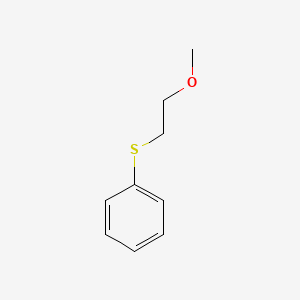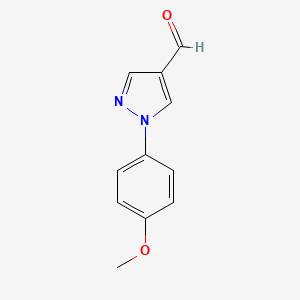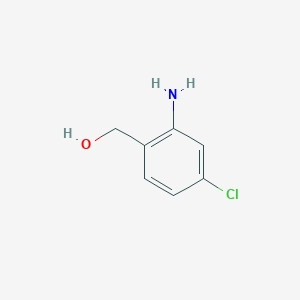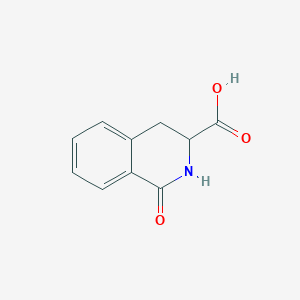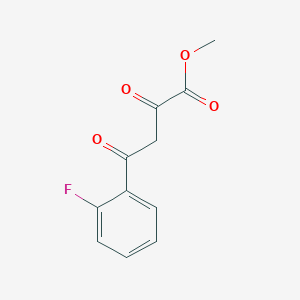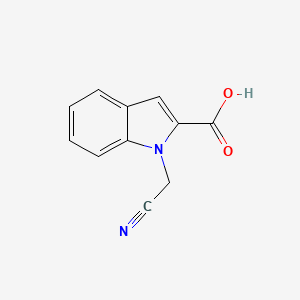
1-(cyanomethyl)-1H-indole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of cyanomethyl halides reacting with a base to form the desired ylide . A study reported the use of an isothiouronium salt as a reagent for the operationally simple synthesis of cyanomethyl thioesters .Chemical Reactions Analysis
While specific chemical reactions involving “1-(cyanomethyl)-1H-indole-2-carboxylic acid” are not available, cyanomethyl groups are known to be involved in various chemical reactions. For instance, cyanomethyl pyridinium and isoquinolinium salts have been used as versatile chemical reagents for the synthesis of annulated heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(cyanomethyl)-1H-indole-2-carboxylic acid” are not available in the literature .Scientific Research Applications
Synthesis and Biological Activity
1-(Cyanomethyl)-1H-indole-2-carboxylic acid derivatives have been synthesized for potential therapeutic applications. These compounds have shown significant antibacterial and moderate antifungal activities, making them candidates for further exploration in drug development (Raju et al., 2015).
Chemical Synthesis Techniques
Innovative methods for synthesizing derivatives of 1-(cyanomethyl)-1H-indole-2-carboxylic acid have been developed, involving reactions such as the Morita-Baylis-Hillman reaction. These synthetic approaches are essential for creating novel compounds with potential biological activities (Lim et al., 2007).
Conformationally Constrained Derivatives
Derivatives of 1-(cyanomethyl)-1H-indole-2-carboxylic acid have been used in the synthesis of conformationally constrained tryptophan analogues. These analogues are valuable for peptide and peptoid conformation elucidation studies (Horwell et al., 1994).
Receptor Antagonist Research
Certain derivatives of 1-(cyanomethyl)-1H-indole-2-carboxylic acid have been identified as potent selective antagonists for specific receptors, such as the glycine-site NMDA receptor. This highlights their potential in neurological and pharmacological research (Baron et al., 2005).
Fluorescent Compounds Synthesis
The synthesis of fluorescent diarylindoles via direct and decarboxylative arylations of carboxyindoles, including derivatives of 1-(cyanomethyl)-1H-indole-2-carboxylic acid, has been explored. These compounds are of interest due to their high fluorescence efficiency (Miyasaka et al., 2009).
Chemical Stability and Reactivity Studies
Studies have been conducted to understand the stability and reactivity of indole-2-carboxylic acid and its derivatives, including 1-(cyanomethyl)-1H-indole-2-carboxylic acid. These insights are crucial for their application in synthetic chemistry and drug development (Murakami, 1987).
Crystallographic Analysis
Crystallographic analysis of indole derivatives, including 1-(cyanomethyl)-1H-indole-2-carboxylic acid, has been conducted to better understand their molecular structures. This is important for the development of new pharmaceuticals and materials (Mao, 2011).
Future Directions
The future directions for research on “1-(cyanomethyl)-1H-indole-2-carboxylic acid” could involve exploring its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The development of more efficient synthetic routes and a deeper understanding of its reactivity and mechanism of action could also be areas of interest .
properties
IUPAC Name |
1-(cyanomethyl)indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c12-5-6-13-9-4-2-1-3-8(9)7-10(13)11(14)15/h1-4,7H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQUFVJVTDUONL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423723 | |
| Record name | 1-(cyanomethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959089-89-5 | |
| Record name | 1-(cyanomethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



